Rotundone - 18374-76-0

Rotundone

Catalog Number: EVT-1221420
CAS Number: 18374-76-0
Molecular Formula: C15H22O
Molecular Weight: 218.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rotundone is a sesquiterpene ketone, specifically 5-isopropenyl-3,8-dimethyl-3,4,5,6,7,8-hexahydro-1(2H)-azulenone, known for its potent spicy, peppercorn aroma. [] It was first identified as a significant aroma compound in Australian Shiraz wine. [] It is also found in various plants, herbs, spices, and fruits, including black and white peppercorns, grapes (particularly Shiraz, Duras, and Grüner Veltliner), grapefruit, orange, apple, and mango. [, , , ] Rotundone plays a significant role in the sensory perception of these products, contributing to their unique "peppery" aroma. [, , ]

Future Directions
  • Elucidation of Biosynthetic Pathway: Further research is needed to fully understand the detailed steps and regulatory mechanisms involved in rotundone biosynthesis, including the identification of additional enzymes and transcription factors that might influence its production. [, ]
  • Microbiome Influence: The role of soil microbial communities in influencing rotundone concentration in grapes requires further investigation. [, ]
  • Specific Anosmia: Research into the genetic basis for rotundone-specific anosmia could provide insights into olfactory perception and personalized sensory experiences. []
  • Impact of Climate Change: Further research is needed to understand how climate change, particularly rising temperatures and altered precipitation regimes, will affect rotundone accumulation in grapes and its implications for wine production. []

3-epi-Rotundone

Compound Description: 3-epi-Rotundone is a stereoisomer of rotundone. It possesses a woody, spicy, peppery, citrus, grapefruit-like, powdery, and celery-like odor profile, which is broader than that of rotundone []. Despite the differences in their odor thresholds, both compounds share similar organoleptic properties, including their woody, spicy, and peppery odor descriptions, anosmic properties in neat form, and strong adaptation characteristics [].

Relevance: As a stereoisomer of rotundone, 3-epi-rotundone possesses a similar chemical structure but differs in the spatial arrangement of its atoms. This structural difference contributes to the observed variations in their odor profiles and thresholds. The discovery of 3-epi-rotundone highlights the significance of stereochemistry in shaping the aromatic properties of compounds [].

α-Guaiene

Compound Description: α-Guaiene is a sesquiterpene and a recognized precursor to rotundone [, ]. Studies suggest that its transformation to rotundone can occur via aerial oxidation []. The accumulation of α-guaiene, like rotundone, is influenced by environmental factors, particularly sunlight exposure [].

Relevance: α-Guaiene is a direct precursor in the biosynthetic pathway of rotundone. Understanding the factors that influence α-guaiene synthesis and its conversion to rotundone is crucial for manipulating the peppery character in wines [, ].

Farnesyl Diphosphate (FPP)

Compound Description: Farnesyl diphosphate is an intermediate in the mevalonate (MVA) pathway, which is responsible for synthesizing various terpenes, including rotundone []. Research suggests that farnesyl diphosphate synthase (FPPS), the enzyme responsible for FPP synthesis, may play a regulatory role in rotundone accumulation [].

Relevance: FPP is a key precursor molecule in the biosynthesis of rotundone. The activity of FPPS and the availability of FPP can significantly impact the final concentration of rotundone in grapes, highlighting the importance of the MVA pathway in shaping the aroma profile of wines [].

Geraniol

Compound Description: Geraniol is a monoterpene found in the phloem exudates of grapevines []. While its role in rotundone biosynthesis remains unclear, its presence in the phloem suggests a potential involvement in various metabolic processes within the plant [].

Relevance: The co-occurrence of geraniol and rotundone in grapevine tissues prompts further investigation into their potential interactions and roles in shaping the plant's chemical profile. Further research is needed to elucidate any direct link between geraniol and rotundone biosynthesis [].

3-Isobutyl-2-methoxypyrazine (IBMP)

Compound Description: 3-Isobutyl-2-methoxypyrazine (IBMP) is a volatile aroma compound responsible for the characteristic "bell pepper" aroma found in some wines []. Viticultural practices, such as delayed harvest and lateral shoot removal, can influence the concentration of IBMP in wines [].

Relevance: While IBMP is not structurally related to rotundone, it represents another important aroma compound in grapes and wines. Winemakers often strive to balance the "peppery" notes of rotundone with the "bell pepper" aromas of IBMP to achieve desired flavor profiles in wines [].

Gluconic Acid

Compound Description: Gluconic acid is a secondary metabolite produced by Botrytis cinerea, a fungal pathogen affecting grapes []. Research suggests a negative correlation between gluconic acid levels and rotundone concentration in wines, indicating a possible role of Botrytis cinerea in rotundone degradation [].

Relevance: While not directly involved in the biosynthesis of rotundone, gluconic acid serves as a potential indicator of Botrytis cinerea infection. The negative correlation with rotundone levels suggests that this fungus might impact the final concentration of rotundone in wines through degradation mechanisms [].

Source

Rotundone is primarily found in grapevines, especially in varieties like Shiraz, Mourvèdre, and Durif. Its formation is closely linked to the precursor compound α-guaiene, which is also a sesquiterpene. The accumulation of rotundone occurs late in the ripening phase of grapes, making vineyard practices and environmental conditions crucial for its concentration.

Classification

Chemically, rotundone belongs to the class of terpenoids, specifically sesquiterpenes. It is characterized by its complex structure, which includes multiple rings and functional groups that contribute to its aromatic properties.

Synthesis Analysis

Methods

The synthesis of rotundone can be achieved through various methods, including both natural biosynthesis in plants and chemical synthesis in laboratory settings.

  1. Natural Biosynthesis: In grapevines, rotundone is synthesized from α-guaiene through enzymatic reactions involving specific enzymes that facilitate the conversion of precursors during berry ripening.
  2. Chemical Synthesis: Laboratory methods for synthesizing rotundone often utilize biomimetic catalysts that mimic natural processes. For example, non-heme iron(II) chelates have been employed to catalyze reactions leading to the formation of rotundone from simpler terpenoid precursors .

Technical Details

The biosynthetic pathway involves several steps where terpenoid precursors undergo cyclization and rearrangement reactions. The understanding of these pathways allows for targeted agricultural practices to enhance rotundone levels in grapes.

Molecular Structure Analysis

Structure

Rotundone has a complex molecular structure represented by the chemical formula C15H24C_{15}H_{24}. Its structure features multiple rings and a characteristic bicyclic arrangement typical of sesquiterpenes.

Data

  • Molecular Weight: 220.36 g/mol
  • Boiling Point: Approximately 160 °C at 0.5 mmHg
  • Density: 0.9 g/cm³

The three-dimensional conformation of rotundone contributes to its distinctive aroma profile, allowing it to interact with olfactory receptors effectively.

Chemical Reactions Analysis

Reactions

Rotundone can participate in various chemical reactions typical of terpenoids, including oxidation and reduction processes.

  1. Oxidation: Exposure to light can catalyze the oxidation of rotundone and its precursors, potentially altering its flavor profile.
  2. Rearrangement: Under certain conditions, rotundone may undergo rearrangement reactions that can modify its aromatic characteristics.

Technical Details

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly used to study these reactions and quantify rotundone levels in wine and grape samples .

Mechanism of Action

Process

The mechanism by which rotundone exerts its aromatic effects involves binding to specific olfactory receptors in the nasal cavity. This binding triggers neural responses that are interpreted as distinct flavors or aromas.

Data

The sensory perception threshold for rotundone is approximately 8 ng/L in water and 16 ng/L in wine, indicating its potency even at very low concentrations . This sensitivity underscores its significance in wine aroma profiles.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Spicy, peppery aroma
  • Solubility: Soluble in organic solvents but less so in water

Chemical Properties

  • Stability: Rotundone is relatively stable under normal conditions but can degrade when exposed to extreme light or heat.
  • Reactivity: It can react with oxidizing agents, which may alter its sensory characteristics.

Relevant analyses indicate that environmental factors such as temperature and light exposure significantly influence the concentration and stability of rotundone in grapes .

Applications

Scientific Uses

Additionally, research into rotundone has implications for viticulture practices aimed at optimizing grape quality through controlled environmental conditions. Understanding how factors such as soil composition and climate influence rotundone levels can help winemakers produce wines with desired flavor profiles .

Properties

CAS Number

18374-76-0

Product Name

Rotundone

IUPAC Name

3,8-dimethyl-5-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-azulen-1-one

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

InChI

InChI=1S/C15H22O/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)16/h10-12H,1,5-8H2,2-4H3

InChI Key

NUWMTBMCSQWPDG-UHFFFAOYSA-N

SMILES

CC1CCC(CC2=C1C(=O)CC2C)C(=C)C

Canonical SMILES

CC1CCC(CC2=C1C(=O)CC2C)C(=C)C

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